Cas no 1333729-35-3 (2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride)

2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a synthetic organic compound featuring a hexahydroquinazolinone core with an aminobutyl substituent. This hydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug development. The compound’s structural framework, combining a partially saturated quinazolinone ring with a secondary amine group, suggests potential utility as a building block for pharmacologically active molecules. Its well-defined chemical properties and purity ensure reproducibility in experimental settings. The hydrochloride salt also facilitates handling and storage, offering a practical advantage for laboratory use. Further studies may explore its reactivity and biological activity.
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride structure
1333729-35-3 structure
Product Name:2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
CAS No:1333729-35-3
MF:C12H20ClN3O
MW:257.759701728821
MDL:MFCD19982600
CID:4588833
Update Time:2025-11-01

2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
    • MDL: MFCD19982600
    • Inchi: 1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H
    • InChI Key: RSKUEIIYJANANR-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C(N)(C)CC)NC2CCCCC1=2.Cl

2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B401605-10mg
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
1333729-35-3
10mg
$ 70.00 2022-06-07
TRC
B401605-50mg
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
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$ 210.00 2022-06-07
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B401605-100mg
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
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$ 340.00 2022-06-07
Chemenu
CM453435-250mg
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
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Chemenu
CM453435-500mg
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Chemenu
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22602-1-250MG
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22602-1-500MG
2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
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¥ 2,521.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22602-1-1G
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2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1333729-35-3)2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Order Number:A1051223
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:33
Price ($):564.0
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2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride Related Literature

Additional information on 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

Introduction to 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride (CAS No. 1333729-35-3) and Its Emerging Applications in Chemical Biology

2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride, identified by the CAS number 1333729-35-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule belongs to the hexahydroquinazoline class, a scaffold that has garnered considerable attention due to its structural versatility and potential biological activity. The presence of an aminoethyl side chain and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable candidate for further exploration in drug discovery and molecular medicine.

The hexahydroquinazolin-4-one core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This particular derivative, featuring a 2-(2-aminobutan-2-yl) substituent, introduces unique pharmacophoric elements that may contribute to its binding affinity and selectivity. Recent studies have highlighted the importance of such modifications in optimizing drug-like properties, including solubility, metabolic stability, and cell permeability. The hydrochloride salt form further improves these characteristics by enhancing the compound's water solubility, which is a critical factor in both preclinical and clinical studies.

In the context of contemporary pharmaceutical research, compounds like 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride are being evaluated for their potential as kinase inhibitors, particularly those targeting aberrantly active kinases in cancer therapy. Hexahydroquinazoline derivatives have shown promise in disrupting signaling pathways involved in tumor growth and progression. The aminobutyl moiety in this compound may play a crucial role in modulating enzyme-substrate interactions by introducing steric hindrance or by forming specific hydrogen bonds with the target protein. Such structural features are often exploited to achieve high selectivity against off-target enzymes.

Recent advances in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies suggest that the hydrochloride salt form enhances binding interactions by stabilizing key pharmacophoric residues through salt bridges and hydrogen bonding networks. These insights are derived from high-resolution crystal structures of protein-ligand complexes, which provide a detailed understanding of how small molecules modulate biological function at the atomic level. Such structural information is invaluable for designing next-generation inhibitors with improved pharmacokinetic profiles.

The synthesis of 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride involves multi-step organic transformations that highlight the synthetic versatility of hexahydroquinazoline scaffolds. Key synthetic strategies include cyclization reactions followed by nucleophilic substitution to introduce the aminoethyl side chain. The final step involves conversion to the hydrochloride salt to enhance solubility and stability. These synthetic routes are optimized for scalability and yield efficiency, ensuring that sufficient quantities of the compound are available for preclinical testing.

Preclinical studies have begun to explore the pharmacological effects of this compound in various disease models. Initial findings indicate that it exhibits potent inhibitory activity against specific kinases while maintaining good selectivity over closely related enzymes. This balance between potency and selectivity is crucial for minimizing side effects in therapeutic applications. Additionally, pharmacokinetic studies suggest that the hydrochloride salt form improves oral bioavailability and distributes effectively across target tissues.

The development of novel anticancer agents remains a priority in modern medicine due to the increasing incidence of cancer worldwide. Compounds like 2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride offer a promising approach by targeting critical molecular pathways involved in cancer progression. By inhibiting key enzymes such as tyrosine kinases or serine/threonine kinases, this compound may disrupt signaling cascades that drive tumor growth and metastasis. Furthermore,its ability to modulate protein-protein interactions could open new avenues for combination therapies that synergize with existing treatments.

In conclusion, 2-(2-aminobutan-2-yl)-3 ,4 ,5 ,6 ,7 ,8 -hexahydroquinazolin -4 -one hydrochloride (CAS No . 13337 29 -35 -3) represents an exciting development in chemical biology with significant potential for therapeutic applications . Its unique structural features ,including the aminobutyl side chain and hydrochloride salt form, contribute to its favorable pharmacological properties . Ongoing research aims to further elucidate its mechanism of action ,optimize its pharmacokinetic profile ,and translate these findings into clinical trials . As our understanding of disease biology evolves ,compounds like this one will continue to play a pivotal role in advancing precision medicine approaches . p >

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Amadis Chemical Company Limited
(CAS:1333729-35-3)2-(2-aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
A1051223
Purity:99%
Quantity:1g
Price ($):564.0
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